molecular formula C18H21NO4S2 B7833320 (3S4R)-3-(BENZYLAMINO)-4-(4-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

(3S4R)-3-(BENZYLAMINO)-4-(4-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7833320
M. Wt: 379.5 g/mol
InChI Key: WWSFMVQRLMAHGF-ROUUACIJSA-N
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Description

(3S4R)-3-(BENZYLAMINO)-4-(4-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound characterized by its unique thiolane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S4R)-3-(BENZYLAMINO)-4-(4-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the thiolane ring, followed by the introduction of the benzylamino and methylbenzenesulfonyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired stereochemistry and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3S4R)-3-(BENZYLAMINO)-4-(4-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, such as solvent choice and temperature, play a critical role in determining the reaction pathway and product distribution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while nucleophilic substitution at the benzylamino group can introduce various functional groups.

Scientific Research Applications

(3S4R)-3-(BENZYLAMINO)-4-(4-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3S4R)-3-(BENZYLAMINO)-4-(4-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3S4R)-3-(AMINO)-4-(4-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE
  • (3S4R)-3-(BENZYLAMINO)-4-(4-CHLOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE

Uniqueness

Compared to similar compounds, (3S4R)-3-(BENZYLAMINO)-4-(4-METHYLBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

(3S,4R)-N-benzyl-4-(4-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c1-14-7-9-16(10-8-14)25(22,23)18-13-24(20,21)12-17(18)19-11-15-5-3-2-4-6-15/h2-10,17-19H,11-13H2,1H3/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSFMVQRLMAHGF-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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